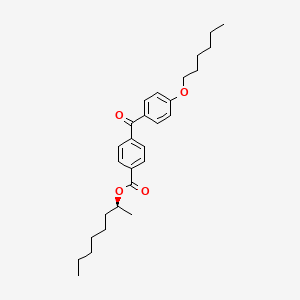

1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate

Description

Structural Classification and Nomenclature

The systematic IUPAC name for this compound is (S)-octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate , reflecting its three primary structural components: a chiral 1-methylheptyl (octan-2-yl) group, a central benzoyloxy bridge, and a 4-hexyloxy-substituted benzoyl moiety. The molecular formula C₂₈H₃₈O₅ corresponds to a molar mass of 454.607 g/mol, with the ester linkages at positions 4 and 4' creating a linear, rod-like molecular geometry essential for liquid crystalline behavior.

Key structural features include:

- A chiral center at the octan-2-yl group, conferring stereochemical specificity

- Ester linkages facilitating dipole alignment in electric fields

- Hexyloxy tail providing alkyl chain flexibility for mesophase stabilization

The stereochemistry is explicitly denoted by the (S) configuration, which critically influences its helical twisting power in nematic phases. Comparative analysis with analogous mesogens reveals that the 1-methylheptyl chain optimizes solubility in host liquid crystals while maintaining thermal stability.

Historical Context in Liquid Crystal Research

The compound's development traces to Reinitzer's 1888 discovery of cholesteryl benzoate's liquid crystalline properties, which demonstrated the interplay between molecular structure and mesophase behavior. Modern chiral dopants like 1-methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate evolved from 20th-century efforts to synthesize non-steroidal mesogens with tunable electro-optical properties.

A pivotal innovation was the incorporation of alkyloxy tails and ester linkages into calamitic (rod-shaped) mesogens, enabling:

- Reduced melting points for room-temperature LC operation

- Enhanced compatibility with polymer matrices in display devices

- Precise control over birefringence and dielectric anisotropy

This compound represents a synthesis strategy balancing rigid aromatic cores with flexible alkyl chains, a design principle validated by Ober et al.'s work on thermotropic polyesters with polymethylene spacers.

Role in Chiral Mesogen Design

As a chiral dopant, the compound induces helical superstructures in nematic liquid crystals through its asymmetric carbon atom. The magnitude of helical twisting is quantified by the helical twisting power (HTP), which depends on:

$$

\text{HTP} = \frac{1}{P\cdot c}

$$

Where $$ P $$ is the helical pitch and $$ c $$ the dopant concentration. The (S)-configuration generates right-handed helices critical for:

- Adjusting viewing angles in TN (twisted nematic) displays

- Compensating optical retardation in VA (vertical alignment) modes

- Enabling fast switching in PSVA (polymer-stabilized VA) devices

Structural analogs demonstrate that extending the alkyl chain beyond hexyl groups diminishes HTP, while shorter chains reduce thermal stability. The optimal hexyloxy/1-methylheptyl combination balances these factors, as shown in comparative studies of ester-based mesogens.

| Structural Feature | Role in Mesogen Design | Impact on LC Properties |

|---|---|---|

| Chiral 1-methylheptyl group | Induces helical pitch | Determines handedness and HTP |

| Benzoyloxy bridge | Enhances molecular anisotropy | Increases birefringence (Δn) |

| Hexyloxy tail | Lowers melting temperature | Enables room-temperature operation |

Properties

CAS No. |

65242-72-0 |

|---|---|

Molecular Formula |

C28H38O4 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

[(2S)-octan-2-yl] 4-(4-hexoxybenzoyl)benzoate |

InChI |

InChI=1S/C28H38O4/c1-4-6-8-10-12-22(3)32-28(30)25-15-13-23(14-16-25)27(29)24-17-19-26(20-18-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m0/s1 |

InChI Key |

ATPGHKPPEFHGKX-QFIPXVFZSA-N |

Isomeric SMILES |

CCCCCC[C@H](C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route:

Step 1: Synthesis of 4-(4-(hexyloxy)benzoyl)benzoic acid or its activated derivative

This involves etherification of hydroxybenzoic acid derivatives with hexyloxy groups, often via nucleophilic aromatic substitution or copper-catalyzed coupling reactions.Step 2: Activation of the carboxylic acid group

Conversion to acid chloride or use of coupling agents (e.g., DCC, EDC) to facilitate esterification.Step 3: Esterification with (S)-1-methylheptyl alcohol

The chiral alcohol is reacted with the activated acid derivative under controlled conditions to form the ester bond, preserving stereochemistry.

Detailed Preparation Methodologies

Etherification of Phenolic Precursors

- Reagents and Conditions:

Phenolic compounds (e.g., 4-hydroxybenzoic acid derivatives) are reacted with alkyl halides such as 1-bromohexane under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). - Reaction Parameters:

Temperature: 100–150°C

Time: 1–3 hours - Outcome:

High yield (>90%) of 4-(hexyloxy)benzoic acid derivatives with purity >99% after recrystallization.

Preparation of 4-(4-(hexyloxy)benzoyl)benzoic Acid Intermediate

- Method:

Oxidation or coupling reactions to link two aromatic rings via a benzoyl linkage, often catalyzed by copper salts or palladium catalysts. - Catalysts:

Cuprous chloride or cuprous bromide with alkali phenolates. - Oxidation:

Air or oxygen under pressure in acetic or propionic acid medium with transition metal catalysts (Co, Mn) and bromide ions. - Reaction Conditions:

Temperature: 130–140°C

Pressure: 1.5–25 kg/cm²

Time: 4–12 hours - Yield and Purity:

Yields around 73–76% with purity >99.5% by HPLC.

Esterification with (S)-1-Methylheptyl Alcohol

- Activation:

The carboxylic acid is converted to acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions. - Esterification:

The acid chloride is reacted with (S)-1-methylheptyl alcohol in the presence of a base such as pyridine or triethylamine to neutralize HCl formed. - Conditions:

Temperature: 0–25°C initially, then room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran (THF)

Time: 2–6 hours - Purification:

The crude ester is purified by recrystallization from methanol or chromatography to achieve >99% purity.

Representative Data Table of Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Etherification | Phenol + 1-bromohexane, NaH, DMF | 150 | 1 | >90 | >99 | Anhydrous conditions, recrystallization |

| Oxidation/Coupling | 1-(4-methylphenoxy)-4-phenoxybenzene, Co/Mn acetate, NH4Br, O2, AcOH | 130–140 | 4–12 | 73–76 | >99.5 | Pressurized oxygen, catalyst system |

| Acid Chloride Formation | Thionyl chloride, anhydrous solvent | 0–25 | 1–2 | Quantitative | N/A | Strict anhydrous conditions |

| Esterification | Acid chloride + (S)-1-methylheptyl alcohol, base, DCM/THF | 0–50 | 2–6 | 85–95 | >99 | Stereochemistry preserved |

| Purification | Recrystallization (methanol) or chromatography | Ambient | N/A | N/A | >99 | Final product purity |

Research Findings and Optimization Notes

Use of Sodium Hydride in Etherification:

Sodium hydride as a base in DMF solvent provides a cleaner etherification reaction with higher yields and shorter reaction times compared to potassium hydroxide, avoiding the need for dewatering steps.Catalyst Selection for Oxidation:

Transition metal catalysts (Co, Mn) with bromide ions significantly enhance oxidation rates and yields of the benzoic acid intermediate, with oxygen or air as the oxidant under pressure.Stereochemical Integrity:

Esterification under mild conditions with acid chlorides preserves the (S)-configuration of the 1-methylheptyl moiety, critical for the compound’s intended properties.Purification Techniques: Recrystallization from methanol or propionic acid yields high-purity products suitable for further applications, with purity confirmed by HPLC and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or other functional derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a probe or marker in biochemical studies.

Medicine: Potential use in drug formulation and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release active components that interact with biological pathways. The hexyloxybenzoyl moiety may bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Liquid Crystal Systems

Compound A : (R/S)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate (R811/S811)

- Structural differences : The chiral chain in R811/S811 is a 2-octyl group (C8), whereas the target compound has a 1-methylheptyl (C8 with a methyl branch).

- Functional impact: R811/S811 are widely used as chiral dopants in ferroelectric nematics (e.g., RM-OC2 mixtures) to bias polarization direction. At 0.05–1 wt% doping, they induce helical twisting, stabilizing polar phases .

Compound B : (S)-(+)-1-Methylheptyl 4-[4-(trans-4-hexyloxycinnamoyloxy)benzoyloxy]benzoate

- Structural differences : Incorporates a cinnamoyloxy group (with a conjugated double bond) instead of the benzoyl group.

- Functional impact :

- The cinnamoyl moiety enhances rigidity and extends conjugation, raising melting points and stabilizing smectic phases.

- Thermodynamic data from DECHEMA (ID: 92439) show distinct phase transition enthalpies (ΔH) and entropies (ΔS), suggesting stronger intermolecular interactions compared to the benzoyl analogue .

Compound C : (S)-Methyl 4-(1-aminoethyl)benzoate

- Structural differences: Features an aminoethyl substituent instead of alkoxy chains.

- Functional impact: The amino group introduces hydrogen-bonding capability, increasing solubility in polar solvents (e.g., water or ethanol) and enabling applications in pharmaceuticals or catalysis. Lower molecular weight (179.22 g/mol vs.

Comparative Data Table

Functional and Performance Differences

- Thermal Stability : Compound B’s cinnamoyloxy group increases thermal resilience (evidenced by higher phase transition enthalpies) compared to the target compound’s benzoyl group .

- Solubility: The hexyloxy chain in the target compound enhances compatibility with non-polar LC matrices, whereas Compound C’s aminoethyl group favors polar solvents .

- Chiral Efficacy : The linear 2-octyl chain in R811/S811 likely provides higher HTP than the branched 1-methylheptyl chain due to reduced steric hindrance .

Biological Activity

1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate is classified as an ester with the molecular formula and a molecular weight of approximately 454.60 g/mol. The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes, receptors, and cellular pathways. While specific mechanisms for 1-methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate are still under investigation, compounds with similar structures often exhibit activities such as:

- Antioxidant properties : Many benzoate derivatives are known for their ability to scavenge free radicals.

- Anti-inflammatory effects : Some esters can modulate inflammatory pathways, potentially reducing chronic inflammation.

- Antimicrobial activity : Certain structural analogs have shown effectiveness against various pathogens.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and efficacy of 1-methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate on various cell lines. These studies often involve:

- Cell Viability Assays : Utilizing MTT or similar assays to determine the effects on cell proliferation.

- Mechanistic Studies : Investigating apoptosis induction or cell cycle arrest through flow cytometry.

| Study Type | Cell Line Used | Concentration Range | Observed Effect |

|---|---|---|---|

| Cytotoxicity Assay | HeLa | 10 - 100 µM | Significant reduction in viability |

| Apoptosis Assay | Jurkat T Cells | 5 - 50 µM | Increased annexin V positivity |

| Inflammatory Response Assay | RAW 264.7 Macrophages | 1 - 20 µM | Decreased IL-6 production |

In Vivo Studies

Limited in vivo studies have been reported, focusing on the pharmacokinetics and potential therapeutic applications. These studies typically evaluate:

- Toxicity Profiles : Assessing acute and chronic toxicity in animal models.

- Efficacy in Disease Models : Testing the compound's effectiveness in models of inflammation or infection.

Case Studies

-

Case Study on Anti-inflammatory Activity :

A recent study investigated the anti-inflammatory effects of related benzoate esters in a murine model of acute inflammation. Results indicated that compounds with similar structures reduced paw edema significantly compared to controls, suggesting potential therapeutic applications for inflammatory diseases. -

Case Study on Antimicrobial Properties :

Another study explored the antimicrobial efficacy of various benzoate derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited notable antibacterial activity, warranting further investigation into their potential as antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate?

- Methodology :

- Step 1 : Start with 4-hydroxybenzoic acid derivatives. Use alkylation or esterification to introduce the hexyloxy group. For example, react 4-hydroxybenzoic acid with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(hexyloxy)benzoic acid .

- Step 2 : Couple the intermediate with 1-methylheptanol via Steglich esterification (DCC/DMAP) to form the final benzoate ester. Monitor reaction progress using TLC or HPLC .

- Key Considerations : Optimize reaction time and temperature to minimize side products like transesterification.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm ester bond formation and alkyl chain orientation. Compare chemical shifts with structurally analogous compounds (e.g., 4-(hexyloxy)phenyl benzoates) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and MS detection to assess purity (>98%) and molecular ion consistency (expected [M+H]⁺ ≈ 500–550 Da) .

- XRD : For crystalline samples, perform single-crystal X-ray diffraction to resolve stereochemistry, particularly the (S)-configuration at the chiral center .

Q. What safety protocols are critical during handling and storage?

- Guidelines :

- Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge risks necessitate grounded equipment during large-scale synthesis .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester bond .

- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and consult toxicity data from structurally related benzoates (e.g., methyl 4-hydroxybenzoate) for first-aid guidance .

Advanced Research Questions

Q. How does the alkyl chain length (hexyl vs. decyl) impact mesomorphic behavior in liquid crystalline applications?

- Experimental Design :

- Comparative Study : Synthesize analogs with varying alkoxy chains (e.g., hexyl, octyl, decyl) and analyze phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

- Data Interpretation : Longer chains (e.g., decyl) typically lower transition temperatures due to increased flexibility, while shorter chains (hexyl) enhance rigidity, favoring smectic phases. Reference data from 4-(decyloxy)benzoate derivatives for benchmarking .

Q. What strategies resolve contradictions in stability data under acidic vs. basic conditions?

- Hypothesis Testing :

- Hydrolysis Kinetics : Conduct pH-dependent stability assays (pH 2–12) at 25°C and 40°C. Use HPLC to quantify degradation products.

- Findings : Esters hydrolyze faster under basic conditions (pH >10) via nucleophilic acyl substitution. Acidic conditions (pH <4) may stabilize the compound unless strong protic acids are present. Cross-reference stability profiles of methyl 4-hydroxybenzoate for predictive modeling .

Q. How can computational methods predict the compound’s interaction with lipid bilayers?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s insertion into a DPPC bilayer. Parameterize force fields based on analogous benzoates (e.g., benzyl benzoate) .

- Output Metrics : Calculate partition coefficients (log P) and diffusion rates. Validate predictions with experimental data from fluorescence anisotropy assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.